N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide

Description

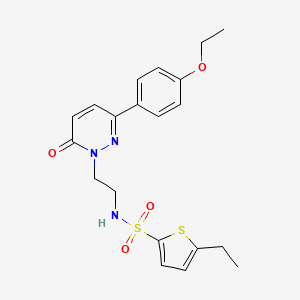

This compound features a pyridazine core substituted with a 4-ethoxyphenyl group at position 3 and an ethylthiophene sulfonamide moiety linked via an ethyl chain.

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-3-17-9-12-20(28-17)29(25,26)21-13-14-23-19(24)11-10-18(22-23)15-5-7-16(8-6-15)27-4-2/h5-12,21H,3-4,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVRPJTXZGFUOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazinone core and a thiophene sulfonamide moiety. Its molecular formula is with a molecular weight of 395.5 g/mol. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cell signaling and apoptosis. Notably, compounds with similar structural motifs have been shown to inhibit anti-apoptotic proteins such as Bcl-2 and Mcl-1, which are often overexpressed in cancer cells, contributing to their resistance to therapies.

Key Mechanisms:

- Binding Affinity : Compounds related to the thiophene sulfonamide core have demonstrated sub-micromolar binding affinities to Bcl-2 family proteins (Ki = 0.3-1 μM) .

- Induction of Apoptosis : Research indicates that these compounds can induce apoptosis in tumor cells through the mitochondrial pathway, making them potential candidates for cancer treatment .

Anticancer Properties

This compound has been investigated for its anticancer properties. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | HL-60 | <10 | Apoptosis induction via mitochondrial pathway |

| Study 2 | MCF-7 | 5 | Inhibition of Bcl-xL and Mcl-1 |

| Study 3 | A549 | 8 | Disruption of protein-protein interactions |

Case Studies

- In Vitro Studies : In a study involving HL-60 cells, compounds with similar structures induced significant apoptosis, confirming their role as effective apoptosis inducers .

- Structure-Based Screening : A virtual screening approach led to the identification of lead compounds that showed promising binding affinities to Mcl-1, suggesting that further optimization could enhance their therapeutic efficacy against resistant cancer types .

- Pharmacological Evaluation : The compound's interaction with apoptotic pathways suggests potential applications in treating cancers that exhibit resistance due to overexpression of anti-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyridazine vs. Pyrimidine Derivatives

- Target Compound : Pyridazine core (two adjacent nitrogen atoms) with sulfonamide and ethoxyphenyl substituents.

- N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide (): Pyrimidine core (two non-adjacent nitrogen atoms) with fluorophenyl and methanesulfonamide groups.

Substituent Effects

Ethoxy vs. Chloro Substituents

- Target Compound : 4-Ethoxyphenyl (electron-donating) and 5-ethylthiophene sulfonamide.

- 5-Chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide (): 4-Chlorophenyl (electron-withdrawing) and 5-chlorothiophene sulfonamide. Lipophilicity: Ethoxy (logP ~1.6) is less lipophilic than chloro (logP ~2.7), suggesting differences in membrane permeability.

Molecular Weight and Formula

Notes: The target compound’s inferred molecular weight is slightly lower than its chlorinated analog due to chlorine’s higher atomic mass. Benzyloxy derivatives (e.g., 5a) lack the thiophene-sulfonamide chain, reducing their complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.